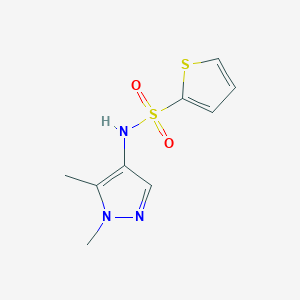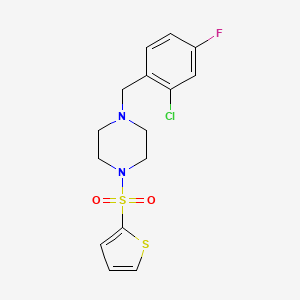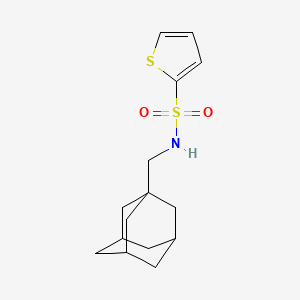![molecular formula C20H15ClFN3O2S B4367389 N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-2-naphthalenesulfonamide](/img/structure/B4367389.png)
N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-2-naphthalenesulfonamide
説明
N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-2-naphthalenesulfonamide, also known as CFTRinh-172, is a small molecule inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel. CFTR is a protein that regulates the transport of chloride ions across cell membranes, and mutations in the CFTR gene can lead to the development of cystic fibrosis, a life-threatening genetic disease. CFTRinh-172 has been extensively studied for its potential as a therapeutic agent for cystic fibrosis, as well as for its use as a research tool to study the mechanisms of CFTR function.
作用機序
N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-2-naphthalenesulfonamide acts as a competitive inhibitor of CFTR chloride channel function. It binds to a specific site on the CFTR protein, known as the regulatory domain, and prevents the channel from opening in response to cellular signals. This leads to a decrease in chloride transport across cell membranes and can have a variety of downstream effects on cellular processes.
Biochemical and physiological effects:
N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-2-naphthalenesulfonamide has been shown to have a variety of effects on cellular processes beyond CFTR-mediated chloride transport. It has been shown to inhibit calcium signaling in airway epithelial cells, which may contribute to its anti-inflammatory effects. N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-2-naphthalenesulfonamide has also been shown to inhibit cell proliferation in pancreatic cancer cells, suggesting that it may have potential as an anti-cancer agent.
実験室実験の利点と制限
One advantage of N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-2-naphthalenesulfonamide is its specificity for CFTR chloride channel function. This allows researchers to selectively inhibit CFTR-mediated chloride transport without affecting other cellular processes. However, one limitation of N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-2-naphthalenesulfonamide is its relatively low potency, which can make it difficult to achieve complete inhibition of CFTR function in some cell types.
将来の方向性
There are several potential future directions for research on N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-2-naphthalenesulfonamide. One area of interest is the development of more potent and selective CFTR inhibitors for use in cystic fibrosis therapy. Another area of interest is the use of N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-2-naphthalenesulfonamide as a research tool to study the role of CFTR in other cellular processes, such as ion transport in the kidney and gastrointestinal tract. Finally, there is interest in exploring the potential anti-cancer effects of N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-2-naphthalenesulfonamide and other CFTR inhibitors.
科学的研究の応用
N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-2-naphthalenesulfonamide has been widely used as a research tool to study the mechanisms of CFTR function. It has been shown to inhibit CFTR-mediated chloride transport in a variety of cell types, including airway epithelial cells, intestinal cells, and pancreatic cells. N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-2-naphthalenesulfonamide has also been used to study the effects of CFTR inhibition on other cellular processes, such as calcium signaling and cell proliferation.
特性
IUPAC Name |
N-[1-[(2-chloro-6-fluorophenyl)methyl]pyrazol-3-yl]naphthalene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClFN3O2S/c21-18-6-3-7-19(22)17(18)13-25-11-10-20(23-25)24-28(26,27)16-9-8-14-4-1-2-5-15(14)12-16/h1-12H,13H2,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFCXUKIVEXFCRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NC3=NN(C=C3)CC4=C(C=CC=C4Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClFN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[1-(1-ethyl-1H-pyrazol-5-yl)ethyl]-1-(methylsulfonyl)-4-piperidinecarboxamide](/img/structure/B4367306.png)
![N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]-2-thiophenesulfonamide](/img/structure/B4367317.png)
![N-[1-(2,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-thiophenesulfonamide](/img/structure/B4367319.png)



![N-{3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-2-thiophenesulfonamide](/img/structure/B4367341.png)
![N-[1-(4-methylbenzyl)-1H-1,2,4-triazol-3-yl]-2-thiophenesulfonamide](/img/structure/B4367359.png)
![N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-naphthalenesulfonamide](/img/structure/B4367366.png)
![N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-2-naphthalenesulfonamide](/img/structure/B4367373.png)
![N-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]-2-naphthalenesulfonamide](/img/structure/B4367381.png)

![N-[1-(2,5-dimethoxyphenyl)ethyl]-2-naphthalenesulfonamide](/img/structure/B4367411.png)
![N-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-naphthalenesulfonamide](/img/structure/B4367417.png)